molecular formula C9H9BrO3 B3039702 Methyl 2-(4-bromophenyl)-2-hydroxyacetate CAS No. 127709-20-0

Methyl 2-(4-bromophenyl)-2-hydroxyacetate

Cat. No. B3039702
M. Wt: 245.07 g/mol
InChI Key: RRQIRYOPPDMWPF-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromophenyl)-2-hydroxyacetate” is a compound that is a derivative of phenylacetic acid . It contains a bromine atom in the para position . It is also known as “Methyl 4-bromophenylacetate” and is used in organic synthesis .


Synthesis Analysis

The synthesis of “Methyl 2-(4-bromophenyl)-2-hydroxyacetate” can be achieved through a reliable one-step process . This involves the Fischer esterification, which is a process of refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .


Chemical Reactions Analysis

“Methyl 2-(4-bromophenyl)-2-hydroxyacetate” can undergo various chemical reactions. For instance, it can be converted into a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid can be made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .


Physical And Chemical Properties Analysis

“Methyl 2-(4-bromophenyl)-2-hydroxyacetate” is a colorless to light yellow liquid with a special smell . Its boiling point is 246-248 degrees Celsius and its density is 1.499 g/mL . It is soluble in many organic solvents such as ethanol, chloroform, and dichloromethane .

Scientific Research Applications

Crystal Structure Analysis

  • Methyl 2-(4-bromophenyl)-2-hydroxyacetate has been involved in studies examining crystal structures. For instance, Lee, Ryu, and Junseong Lee (2017) investigated the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a compound synthesized from reactions involving methyl 2-bromoacetate, revealing insights into molecular arrangements and interactions (Lee, Ryu, & Lee, 2017).

Organic Synthesis and Reactions

  • The compound has been utilized in organic synthesis processes. For example, Dorn, Katritzky, and Nesbit (1967) described the orientation of quaternised piperidines, where 4-Hydroxy-1-methyl-4-phenylpiperidine is quaternised by ethyl bromoacetate (Dorn, Katritzky, & Nesbit, 1967).

Drug Intermediate Experimentation

  • It is also used in the preparation of drug intermediates. Min (2015) designed an organic experiment for a drug intermediate using methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate derived from 2-bromothiophene, emphasizing its educational value in enhancing students' interest in scientific research and experimental skills (Min, 2015).

Polymerization Studies

  • In polymer science, Moszner, Zeuner, Fischer, Rheinberger, Meijere, and Bagutski (2003) investigated the polymerization of cyclic monomers including methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, derived from methyl 2-(cyclopentene- 1-yl)-2-hydroxyacetate, demonstrating its role in creating polymers with specific properties (Moszner et al., 2003).

Biomedical Applications

  • The compound has shown potential in biomedical applications. Ryzhkova, Ryzhkov, and Elinson (2020) synthesized a new compound involving 3-(4-bromophenyl)isoxazol-5(2H)-one, highlighting its promise for regulating inflammatory diseases as inferred from docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Pharmaceutical Synthesis

  • Its role in the synthesis of pharmaceutical compounds is notable. Fu De-cai (2008) studied the synthesis of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4piperidinyl ester, an important intermediate of propiverine hydrochloride, where methyl 2,2-diphenyl-2-hydroxyacetate plays a key role (Fu De-cai, 2008).

Safety And Hazards

This compound should be handled with care to avoid all personal contact, including inhalation . It should be used in a well-ventilated area and contact with moisture should be avoided . Protective clothing should be worn when there is a risk of exposure . If swallowed, immediate medical assistance should be sought .

Future Directions

The future directions for “Methyl 2-(4-bromophenyl)-2-hydroxyacetate” could involve further exploration of its potential uses in various fields. For instance, it could be studied for its potential antimicrobial and antiproliferative properties . Additionally, its derivatives could be synthesized and studied for their properties and potential applications .

properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQIRYOPPDMWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296766
Record name Methyl 4-bromo-α-hydroxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromophenyl)-2-hydroxyacetate

CAS RN

127709-20-0
Record name Methyl 4-bromo-α-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127709-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-α-hydroxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 20 g (87 mmol) of (±)-4-bromo-α-hydroxyphenylacetic acid, 200 ml of methanol and 2 ml of concentrated sulfuric acid was stirred for 3 hours at room temperature. To the mixture 50 ml of water was added. After the solution was extracted with ethyl acetate, the organic extract was washed with a saturated aqueous solution of sodium bicarbonate and then with water, and it was dried on anhydrous magnesium sulfate. After removing the solvent, the residue was purified by chromatography (elution with toluene:ethyl acetate (2:1)), and 19.5 g of (±)-methyl 4-bromo-α-hydroxyphenylacetate was obtained (yield: 92%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydrogen chloride (4 M in 1,4-dioxane) (3 mL, 18 mmol) was added to an ambient temperature solution of 4-bromomandelic acid (5 g, 21.6 mmol) in methanol (50 mL). After stirring at ambient temperature overnight, the reaction mixture was concentrated in vacuo to afford methyl (4-bromophenyl)(hydroxy)acetate which was used in the subsequent step without further purification.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of trimethylsilyldiazomethane in hexane (2 M, 1.4 mL, 2.8 mmol) was added to a solution of 4-bromo-phenyl-hydroxy-acetic acid (506 mg, 2.19 mmol) in benzene (2.1 mL)-methanol (1.0 mL) under cooling with ice, and the mixture was stirred at room temperature for five minutes. The reaction mixture was concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane/ethyl acetate=3/1) to give the title compound (500 mg, 93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods IV

Procedure details

To a solution of 2-(4-bromophenyl)-2-hydroxyacetic acid (5.0 g, 22 mmol) in MeOH (10 mL) was added 2,2-dimethoxypropane (3.4 g, 33 mmol) and 4-methylbenzene-1-sulfonic acid (2.0 mg, 0.010 mmol). The resulting solution was stirred overnight at 55° C. and allowed to cool to rt. The resulting mixture was concentrated under reduced pressure and poured into water (100 mL). The solids were collected by filtration and washed with hexanes (2×20 mL) to obtain compound 50a as a gray solid. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.54-7.51 (m, 2H), 7.35-7.28 (m, 2H), 5.18-5.16 (m, 1H), 3.793 (s, 3H), 3.51-3.49 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

4-Bromomandelic acid, with sulfuric acid added thereto, is reacted in methanol, to give methyl 2-(4-bromophenyl)-2-hydroxyacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RDC Gallo, ACB Burtoloso - Green Chemistry, 2018 - pubs.rsc.org
Solvent-free O–H insertion reactions in the presence of diazo carbonyl compounds were carried-out in very mild conditions. Unlike the traditional metal-catalysed version, employing …
Number of citations: 28 pubs.rsc.org
J Ma, L Wu, F Guo, J Gu, X Tang, L Jiang, J Liu… - Applied microbiology …, 2013 - Springer
The present work created an esterase variant from Rhodobacter sphaeroides (RspE) with enhanced selectivity in hydrolytic kinetic resolutions by directed evolution. A “model” substrate, …
Number of citations: 46 link.springer.com
JC Wong, G Tang, X Wu, C Liang, Z Zhang… - Journal of Medicinal …, 2012 - ACS Publications
Herein, we describe the pharmacokinetic optimization of a series of class-selective histone deacetylase (HDAC) inhibitors and the subsequent identification of candidate predictive …
Number of citations: 39 pubs.acs.org
C Xu, X Li, L Bai - The Journal of Organic Chemistry, 2022 - ACS Publications
Aerobic α-hydroxylation of α-methylene esters has proven challenging due to overoxidation and hydrolysis of the materials. In this article, KO t Bu-promoted TBAB-catalyzed α-…
Number of citations: 4 pubs.acs.org

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